(S)-methyl 2-chloropropanoate

Enantiomeric excess Chiral purity Asymmetric synthesis

(S)-methyl 2-chloropropanoate (also called (−)-Methyl (S)-2-chloropropionate) is a chiral halogenated ester that functions as a C4 synthon with a single stereogenic center. It is a colorless to pale yellow liquid at room temperature , exhibiting a levorotatory optical rotation of approximately −26° (neat) , a refractive index (n20/D) of 1.417, and a density of 1.143 g/mL at 25 °C.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 73246-45-4
Cat. No. B1295183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-chloropropanoate
CAS73246-45-4
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)Cl
InChIInChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
InChIKeyJLEJCNOTNLZCHQ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-methyl 2-chloropropanoate (CAS 73246-45-4)?


(S)-methyl 2-chloropropanoate (also called (−)-Methyl (S)-2-chloropropionate) is a chiral halogenated ester that functions as a C4 synthon with a single stereogenic center. It is a colorless to pale yellow liquid at room temperature , exhibiting a levorotatory optical rotation of approximately −26° (neat) , a refractive index (n20/D) of 1.417, and a density of 1.143 g/mL at 25 °C [1]. The compound is supplied at purities typically ≥97% (sum of enantiomers, GC) or ≥96.5% chiral purity, with an enantiomeric excess (ee) of ≥97% (GLC) [1]. It is a key intermediate in the synthesis of chiral pharmaceuticals and agrochemicals, particularly aryloxyphenoxypropionate herbicides .

Why (S)-methyl 2-chloropropanoate (CAS 73246-45-4) Cannot Be Replaced by Its Racemate or R-Enantiomer


The (S)-enantiomer of methyl 2-chloropropanoate is not functionally interchangeable with its (R)-enantiomer or the racemic mixture. In the synthesis of chiral agrochemicals and pharmaceuticals, stereochemistry dictates biological activity; the wrong enantiomer can be inert or even toxic [1]. For example, in the preparation of aryloxyphenoxypropionate herbicides like quizalofop-P-ethyl and cyhalofop-butyl, the (S)-configured intermediate is required to achieve the desired herbicidal activity . Substituting the (R)-enantiomer leads to a loss of activity or requires additional resolution steps that increase cost and waste. Furthermore, the structural difference between the enantiomers is so small that many esterases cannot effectively discriminate them, making enzymatic resolution challenging and underscoring the need for a pre-resolved, optically pure (S)-enantiomer [2]. Thus, for any stereospecific application, the (S)-enantiomer is a non-negotiable starting material.

Quantitative Differentiation Evidence for (S)-methyl 2-chloropropanoate (CAS 73246-45-4)


Enantiomeric Purity: (S)-methyl 2-chloropropanoate vs. Racemic Mixture

The (S)-methyl 2-chloropropanoate is supplied with an enantiomeric excess (ee) of ≥97% (GLC) , a key differentiator from racemic methyl 2-chloropropanoate, which has an ee of 0%. This high optical purity is critical for stereospecific reactions where the (R)-enantiomer would lead to undesired byproducts or inactive isomers.

Enantiomeric excess Chiral purity Asymmetric synthesis

Optical Rotation: (S)-methyl 2-chloropropanoate vs. (R)-methyl 2-chloropropanoate

The (S)-enantiomer exhibits a specific optical rotation of [α]20/D = −26° to −28° (neat) [1], whereas the (R)-enantiomer would have an equal and opposite positive rotation (literature value +26°). This quantifiable difference allows for rapid enantiomeric identification and quality control using polarimetry.

Specific rotation Chiroptical properties Enantiomer identification

Synthetic Utility in Herbicide Production: (S)-methyl 2-chloropropanoate vs. (R)-methyl 2-chloropropanoate

(S)-methyl 2-chloropropanoate is a documented precursor to high-efficiency aryloxyphenoxypropionate herbicides such as quizalofop-P-ethyl, fenoxaprop-P-ethyl, and cyhalofop-butyl . The (R)-enantiomer is not suitable for this application, as the herbicidal activity resides in the (R)-acid form derived from the (S)-ester . No comparable commercial route exists that utilizes the (R)-enantiomer for these products.

Aryloxyphenoxypropionate herbicides Chiral intermediate Agrochemical synthesis

Where (S)-methyl 2-chloropropanoate (CAS 73246-45-4) Delivers Definitive Value


Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

This compound is the preferred chiral precursor for manufacturing single-enantiomer APP herbicides including quizalofop-P-ethyl, fenoxaprop-P-ethyl, and cyhalofop-butyl [1]. The (S)-ester is converted to the active (R)-acid herbicide via stereospecific transformations. Using the (S)-enantiomer ensures the correct stereochemistry of the final product, which is essential for high herbicidal activity and low environmental impact .

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a chiral C4 building block with a reactive chlorine at the stereocenter, (S)-methyl 2-chloropropanoate enables the stereocontrolled construction of complex molecules, including enantiopure β-amino acids used in peptide-based drugs [1]. Its consistent optical purity (ee ≥97% ) makes it a reliable starting material for medicinal chemistry programs where stereochemical fidelity is paramount.

Preparation of Chiral Resolution Agents and Chiral Auxiliaries

The compound's high enantiopurity and reactive ester/chloride functionality allow it to be used in the preparation of chiral derivatizing agents for analytical separations [2]. For example, it serves as a precursor for cyclodextrin-based chiral stationary phases used in gas chromatography to resolve other racemic mixtures [2].

Synthesis of Other Agrochemicals and Plant Growth Regulators

Beyond herbicides, (S)-methyl 2-chloropropanoate is a key intermediate for certain fungicides and plant growth regulators that require a defined stereocenter for activity . Its use enables the production of single-isomer agrochemicals with improved efficacy and reduced off-target effects compared to racemic mixtures.

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